2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with bromophenyl and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common route includes the formation of the pyridazinone core followed by the introduction of the bromophenyl and dichlorophenyl substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds.
Scientific Research Applications
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl and dichlorophenyl groups may enhance binding affinity and specificity, while the pyridazinone core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide
- 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide
- 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide
Uniqueness
The uniqueness of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine and chlorine atoms can enhance its interactions with molecular targets, potentially leading to unique properties and applications compared to similar compounds.
Properties
Molecular Formula |
C18H12BrCl2N3O2 |
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Molecular Weight |
453.1 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C18H12BrCl2N3O2/c19-12-3-1-11(2-4-12)16-5-6-18(26)24(23-16)10-17(25)22-15-8-13(20)7-14(21)9-15/h1-9H,10H2,(H,22,25) |
InChI Key |
XOXWAAZLUVVCJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)Br |
Origin of Product |
United States |
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